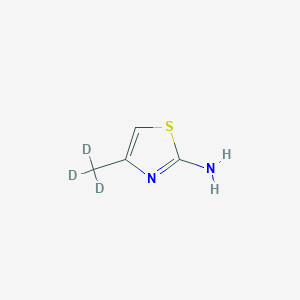

4-(Trideuteriomethyl)-1,3-thiazol-2-amine

Description

4-(Trideuteriomethyl)-1,3-thiazol-2-amine is a deuterated derivative of the thiazole amine scaffold, where the methyl group at the 4-position is fully substituted with deuterium (CD₃). This isotopic modification is strategically employed to enhance metabolic stability via the kinetic isotope effect (KIE), which slows enzymatic degradation by strengthening C-D bonds compared to C-H bonds . Thiazol-2-amine derivatives are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer activities, with substituent variations critically influencing pharmacological profiles .

Propriétés

IUPAC Name |

4-(trideuteriomethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQMXTJYCAJLGO-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185306-90-4 | |

| Record name | 4-(trideuteriomethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine typically involves the introduction of deuterium atoms into the thiazole ring. One common method involves the use of perdeuteriated starting materials. For instance, perdeuteriated 3-methyl-2,4-pentanedione can be converted through an 8-step synthesis process involving intermediates such as tert-butyl 5-formyl-3,4-bis(trideuteriomethyl)pyrrole-2-carboxylate . The reaction conditions often require careful control to maintain the fidelity of isotope substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthesis routes that ensure high yield and purity. Techniques such as flow chemistry could be employed to facilitate the large-scale production of this compound, ensuring consistent isotopic labeling and minimizing contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trideuteriomethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Applications De Recherche Scientifique

4-(Trideuteriomethyl)-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a labeled compound in studies involving isotopic effects and reaction mechanisms.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.

Industry: Utilized in the development of new materials and catalysts, where isotopic labeling can provide insights into reaction pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trideuteriomethyl group can influence the compound’s reactivity and stability, potentially altering its interaction with enzymes and receptors. This isotopic effect can be leveraged to study the compound’s behavior in various chemical and biological contexts.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Comparative Analysis of Thiazol-2-amine Derivatives

Key Observations:

- Bulk and Lipophilicity : Adamantyl (compound 48 in ) and dichlorobenzyl () groups enhance membrane permeability but may limit solubility.

Physicochemical and Pharmacokinetic Properties

- Solubility : Smaller substituents (e.g., CD₃) may improve aqueous solubility compared to bulky groups like adamantyl .

- Metabolic Stability : Deuterium substitution is anticipated to reduce first-pass metabolism, increasing bioavailability .

- Absorption: The CD₃ group’s minimal steric impact suggests similar intestinal absorption to non-deuterated methyl analogs.

Activité Biologique

4-(Trideuteriomethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological applications. The presence of deuterium in the methyl group can influence the compound's pharmacokinetics and metabolic stability, potentially enhancing its therapeutic profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on neurotransmitter systems and enzyme inhibition.

1. Acetylcholinesterase Inhibition

One of the key areas of research involves the compound's capacity to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating Alzheimer's disease.

- Study Findings :

- A study indicated that thiazole derivatives exhibit significant AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM .

- Molecular docking studies have suggested that this compound may bind effectively to the active site of AChE, stabilizing interactions that prevent enzyme activity.

2. Monoamine Transporter Inhibition

Research has also identified thiazole derivatives as potent inhibitors of monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.

- Key Results :

- Substituted thiazoles have been shown to inhibit dopamine reuptake with K(i) values around 24 nM, suggesting that similar compounds could have comparable effects on serotonin and norepinephrine transporters .

- This activity indicates potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Case Studies

Several case studies have explored the therapeutic implications of thiazole derivatives:

Case Study 1: Alzheimer's Disease

In a controlled study involving a series of thiazole compounds, researchers demonstrated that certain derivatives significantly improved cognitive function in animal models by inhibiting AChE. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Depression Models

Another investigation assessed the effects of thiazole compounds on depression-like behavior in rodents. The results showed that treatment with these compounds led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.

Data Tables

| Compound | Activity | IC50/Ki Value | Target |

|---|---|---|---|

| This compound | AChE Inhibition | < 2.7 µM | Acetylcholinesterase |

| Substituted Thiazoles | Dopamine Reuptake Inhibition | 24 nM | Dopamine Transporter |

| Other Thiazole Derivatives | Antidepressant Activity | Varies | Serotonin/Norepinephrine Transporters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.